(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a bromobenzoyl group, a benzo[d]thiazole moiety, and an ethyl acetate group, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:
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Formation of the Thiazole Ring: : The initial step involves the formation of the thiazole ring. This can be achieved by reacting 2-aminobenzothiazole with an appropriate α-bromoketone in the presence of a base such as anhydrous sodium acetate in ethanol. The reaction is typically carried out at 80°C for 3-5 hours .
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Introduction of the Bromobenzoyl Group: : The next step involves the introduction of the bromobenzoyl group. This can be done by reacting the thiazole intermediate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
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Formation of the Final Compound: : The final step involves the esterification of the intermediate with ethyl acetate. This can be achieved by reacting the intermediate with ethyl chloroacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, industrial processes would need to consider factors such as cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
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Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the bromobenzoyl group.
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Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development. Thiazole derivatives are known for their antibacterial, antifungal, and anticancer activities .
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Biological Studies: : The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
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Chemical Synthesis: : The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing thiazole and benzoyl moieties.
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Material Science: : The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may play a role in binding to these targets, while the thiazole ring may contribute to the compound’s overall activity. Further studies are needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A versatile scaffold used in the synthesis of various biologically active compounds.
2-bromobenzoyl chloride: A common reagent used in the synthesis of bromobenzoyl derivatives.
Ethyl chloroacetate: A reagent used in esterification reactions to form ethyl esters.
Uniqueness
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of a bromobenzoyl group, a thiazole ring, and an ethyl acetate group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-3-25-17(23)11-22-15-9-8-12(2)10-16(15)26-19(22)21-18(24)13-6-4-5-7-14(13)20/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPKDROWCSGZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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